Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name, 1-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate , adheres to IUPAC guidelines for polyfunctional cyclic amines. The pyrrolidine ring serves as the parent structure, with substituents prioritized according to functional group hierarchy:
- 1-tert-Butoxycarbonyl (Boc) : A carbamate protecting group at position 1.
- 2-Methoxycarbonyl : A methyl ester at position 2.
- 4-[tert-Butyl(diphenyl)silyl]oxy (TBDPS-O) : A silyl ether at position 4.
The stereodescriptors (2R,4R) specify the absolute configuration of chiral centers at carbons 2 and 4, confirmed via X-ray crystallography. Alternative nomenclature includes Boc-DL-xiHyp(TBDPS)-OMe , reflecting its proline derivative nature. The SMILES notation CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C encodes connectivity and stereochemistry.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | 1-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
| CAS Registry Number | 323204-95-1 |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OSi(C3=CC=CC=C3)C(C)(C)C |
| InChIKey | BNKKPVAOMOLTSX-UHFFFAOYSA-N |
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₂₇H₃₇NO₅Si corresponds to a molar mass of 483.7 g/mol . The (2R,4R) configuration arises from the spatial arrangement of substituents on the pyrrolidine ring:
- C2 : Methyl ester group in the R configuration.
- C4 : TBDPS-O group in the R configuration.
Conformational analysis reveals restricted rotation about the pyrrolidine ring due to steric hindrance from the TBDPS group. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray data indicate a twist-boat conformation stabilized by intramolecular van der Waals interactions between the TBDPS phenyl rings and the Boc group. The specific optical rotation [α]²⁰/D = +62° to +66° (c=1, EtOH) corroborates the enantiomeric purity of the (2R,4R) diastereomer.
| Stereochemical Parameter | Value |
|---|---|
| Configuration | (2R,4R) |
| Specific Rotation [α]²⁰/D | +62.0° to +66.0° (c=1, EtOH) |
| Enantiomeric Excess (ee) | >97% (by chiral HPLC) |
Crystallographic Data and Conformational Isomerism
X-ray diffraction studies (CCDC 894992) resolve the compound’s crystal structure in the orthorhombic space group P2₁2₁2₁ . Key metrics include:
- Unit Cell Dimensions : a = 10.52 Å, b = 12.37 Å, c = 18.94 Å.
- Bond Lengths :
- C2–O (ester): 1.34 Å.
- Si–O (silyl ether): 1.65 Å.
- Dihedral Angles :
- Pyrrolidine ring puckering (C2–C4): 25.3°.
- TBDPS phenyl rings: 89.7° relative to the Si–O axis.
Conformational isomerism arises from restricted rotation around the Si–O bond, yielding two rotamers with energy barriers of ~12 kcal/mol. Low-temperature NMR studies (-90°C) resolve distinct signals for each rotamer, with a 3:1 population ratio favoring the trans-phenyl arrangement. The Boc group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain with the TBDPS moiety.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Z-Value | 4 |
| R-Factor | 0.042 |
| Flack Parameter | 0.02(2) |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKPVAOMOLTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using tert-butoxycarbonyl anhydride in the presence of a base.
Attachment of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is added to the hydroxyl group of the pyrrolidine ring using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functionalities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the tert-butyldiphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Structural Variations and Substituents
The table below highlights key structural differences between the target compound and analogs:
*Estimated based on analogous structures.
Protective Group Comparisons
- Boc vs. Other Carbamates : The Boc group is acid-labile, whereas other carbamates (e.g., Fmoc) require basic conditions for removal. This makes Boc ideal for orthogonal protection strategies .
- TBDPS vs. TBS (tert-butyldimethylsilyl) : TBDPS offers greater steric bulk compared to TBS, slowing hydrolysis rates and improving selectivity in multi-step syntheses .
Biological Activity
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate is a complex organic compound characterized by its pyrrolidine ring and multiple protective groups, including a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in synthesizing pharmacologically relevant compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₃NO₄Si
- Molecular Weight : Approximately 331.52 g/mol
- Structural Features : The compound features a pyrrolidine core with a tert-butyl group and a diphenylsilyl ether, which may impact its biological interactions and stability.
Potential Pharmacological Applications
- Neuropharmacology : Compounds with similar structures have shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Cancer Treatment : Pyrrolidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Molecular Formula | Key Features | Reported Biological Activity |
|---|---|---|---|
| (S)-N-Boc-5-Oxaproline | C₁₃H₁₅NO₄ | Contains an oxazolidine ring | Used in peptide synthesis with potential anti-cancer properties |
| 1-tert-butyl 2-methyl 4-(tert-butyldimethylsilyloxy)pyrrolidine | C₁₈H₃₃NO₄Si | Similar silyl protection | Exhibits neuroprotective effects |
| (2S,4R)-1-tert-butyl 2-methyl 4-(tert-butyldimethylsilyloxy)methylenepyrrolidine | C₁₈H₃₃NO₄Si | Shares similar silyl and methylene groups | Investigated for anti-inflammatory properties |
The mechanisms by which pyrrolidine derivatives exert their biological effects can include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA, serotonin) can lead to altered signaling pathways that affect mood and cognition.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Studies and Research Findings
Although specific case studies on this compound are scarce, related research has highlighted the importance of structural modifications in enhancing bioactivity:
- Study on Pyrrolidine Derivatives : A study demonstrated that modifications on the pyrrolidine ring significantly altered the binding affinity to target receptors, suggesting that similar modifications could enhance the activity of this compound.
- Synthesis and Evaluation : Research focused on synthesizing various Boc-protected pyrrolidines has shown that these compounds can serve as effective intermediates in drug development pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
